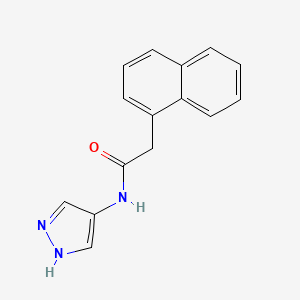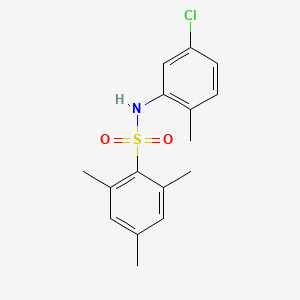
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid, also known as PPSB, is a chemical compound that has shown potential in various scientific research applications. It is a sulfonamide derivative that has been synthesized through a series of chemical reactions. The compound has been found to have a unique mechanism of action, which makes it an interesting candidate for further research.
Mecanismo De Acción
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has a unique mechanism of action, which involves the inhibition of the enzyme carbonic anhydrase. This enzyme is involved in various physiological processes such as acid-base balance, respiration, and ion transport. By inhibiting this enzyme, 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid can alter these physiological processes, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has also been found to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid also has a unique mechanism of action, which makes it an interesting candidate for further research. However, there are also limitations to using 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid in lab experiments. Its solubility in aqueous solutions is limited, which can affect its bioavailability. 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research of 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid. Further studies are needed to investigate its potential as a treatment for various diseases such as cancer, Alzheimer's disease, and diabetes. The development of new formulations that improve its solubility and bioavailability is also needed. Additionally, the synthesis of new analogs of 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid with improved properties should be explored. Overall, 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has shown promising results in various scientific research applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid is synthesized through a multi-step chemical reaction process. The starting material is 3-aminobenzoic acid, which is first reacted with 1-bromo-2-propanol to produce 3-(2-hydroxypropyl)benzoic acid. This intermediate compound is then reacted with pyrazole-1-carboxamidine hydrochloride to produce 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid. The final compound is obtained through purification and isolation methods.
Aplicaciones Científicas De Investigación
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has shown potential in various scientific research applications. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has also been found to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-(1-pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-10(9-16-7-3-6-14-16)15-21(19,20)12-5-2-4-11(8-12)13(17)18/h2-8,10,15H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKZYRUGAWRSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)
![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)



![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)
![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)


![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)